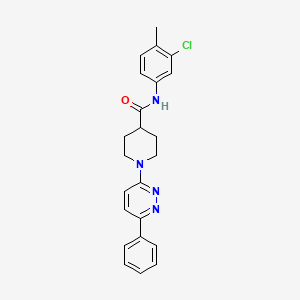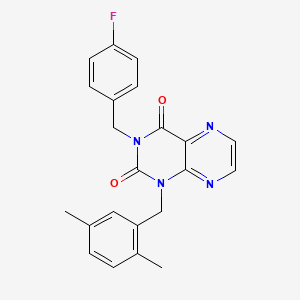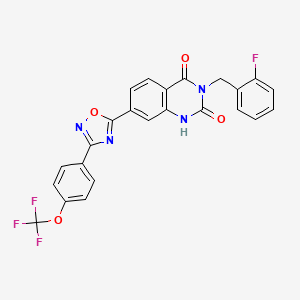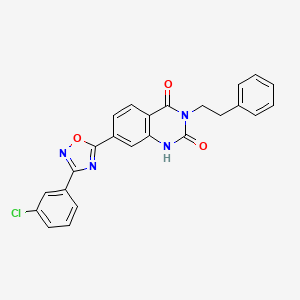![molecular formula C14H10FN5O B11272412 3-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11272412.png)
3-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide belongs to the class of organic compounds known as benzanilides. These compounds feature an anilide group where the carboxamide group is substituted with a benzene ring. The general structure is RNC(=O)R’, where R and R’ represent benzene rings .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves introducing a fluorine atom at the 3-position of the benzene ring. Specific synthetic routes may vary, but one common approach is via nucleophilic aromatic substitution (SNAr) using a fluorine source (e.g., fluorobenzene) and the appropriate tetrazole derivative.
Reaction Conditions: Reaction conditions typically involve a solvent (such as DMF or DMSO), a base (e.g., potassium carbonate), and a catalyst (e.g., copper or palladium). The reaction proceeds under mild conditions to yield the desired product.
Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, scalability, and purification processes. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity: 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide can undergo various reactions:
Substitution: It can participate in SNAr reactions, where the tetrazole group acts as a nucleophile.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Common reagents include fluorobenzene, tetrazole derivatives, bases (e.g., potassium carbonate), and transition metal catalysts.
Major Products: The major product is the target compound itself, 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a tool compound to investigate biological pathways.
Industry: Its applications in industry (e.g., materials science) are still under exploration.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to other benzanilides or tetrazole-containing compounds. Its uniqueness lies in the combination of a fluorine atom, tetrazole ring, and benzamide structure.
Properties
Molecular Formula |
C14H10FN5O |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
3-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-4-1-3-10(7-11)14(21)17-12-5-2-6-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
ZZFWVPDTSVVJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylurea](/img/structure/B11272334.png)
![3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11272338.png)

![N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11272341.png)


![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272360.png)
![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272366.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B11272379.png)
![3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B11272380.png)
![N-(3-Bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11272382.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11272402.png)
